![molecular formula C18H15Cl2N5O4 B2773837 2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 949428-84-6](/img/structure/B2773837.png)

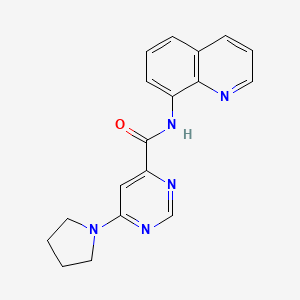

2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichlorobenzyl alcohol is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .

Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported . This process involves the ammoxidation of dichlorotoluenes .Molecular Structure Analysis

The molecular formula for 2,6-dichlorobenzyl alcohol is C7H6Cl2O . For dichlorobenzyl alcohol, the molecular formula is C7H6Cl2O .Physical And Chemical Properties Analysis

The melting point of 2,6-dichlorobenzyl alcohol is 96-98 °C (lit.) . The boiling point is 150°C at 25mm . The density is estimated to be 1.2970 .Scientific Research Applications

Solid-phase Synthesis Applications

Solid-phase synthesis techniques, particularly for N,N-disubstituted imidazo purines, highlight the potential utility of such compounds in library synthesis for drug discovery. The method involves immobilization, conversion of adenine base, reductive amination, N-alkylation or N-acylation, and release from the support, indicating the versatility of imidazo purines in synthesizing bioactive molecules (Karskela & Lönnberg, 2006).

Organic Synthesis and Medicinal Chemistry

The synthesis of various imidazole derivatives, including hypoxanthines and antimicrobial compounds, suggests a broad utility in creating molecules with potential biological activity. These syntheses involve complex reactions, showcasing the chemical versatility and potential for developing new therapeutic agents (Nielsen & Pedersen, 1982); (Sharma, Sharma, & Rane, 2004).

Material Science and Corrosion Inhibition

Research on imidazole derivatives as corrosion inhibitors for metals, particularly mild steel, presents another application avenue. These compounds, synthesized from amino acids, show high efficiency in protecting metals from corrosion, demonstrating the potential of imidazole compounds in industrial applications (Srivastava et al., 2017).

Green Chemistry and Catalysis

Imidazol-1-yl-acetic acid has been identified as an efficient, recyclable green catalyst for synthesizing bioactive heterocycles under solvent-free conditions. This showcases the role of imidazole derivatives in promoting environmentally friendly chemical processes (Nazari et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O4/c1-9-6-24-14-15(21-17(24)23(9)8-13(26)27)22(2)18(29)25(16(14)28)7-10-11(19)4-3-5-12(10)20/h3-6H,7-8H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJYKPAZFWDWOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2773755.png)

![(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2773757.png)

![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)

![Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-](/img/structure/B2773766.png)

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)